3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(3-methoxyphenyl)benzamide
CAS No.:
Cat. No.: VC14777033
Molecular Formula: C19H21N3O5S
Molecular Weight: 403.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21N3O5S |
|---|---|
| Molecular Weight | 403.5 g/mol |
| IUPAC Name | 3-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(3-methoxyphenyl)benzamide |
| Standard InChI | InChI=1S/C19H21N3O5S/c1-27-17-7-3-6-15(11-17)20-18(23)13-4-2-5-14(10-13)21-19(24)22-16-8-9-28(25,26)12-16/h2-7,10-11,16H,8-9,12H2,1H3,(H,20,23)(H2,21,22,24) |
| Standard InChI Key | MLUGIISSBFEKTF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)NC3CCS(=O)(=O)C3 |
Introduction
3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(3-methoxyphenyl)benzamide is a complex organic compound characterized by its intricate molecular structure. It features a benzamide core linked to a tetrahydrothiophene ring that contains a sulfone group (1,1-dioxide) and is further substituted with a methoxyphenyl group. The molecular formula of this compound is C17H20N2O4S, and it possesses a molecular weight of approximately 356.42 g/mol.
Synthesis and Chemical Behavior
The synthesis of 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(3-methoxyphenyl)benzamide typically involves multi-step organic reactions. These steps may include:
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Formation of the Tetrahydrothiophene Ring: This involves the synthesis of the sulfone-containing ring, which is crucial for the compound's biological activity.
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Introduction of the Methoxyphenyl Group: This step involves attaching the methoxy-substituted phenyl group to the benzamide core.
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Final Coupling Reactions: These reactions bring together the tetrahydrothiophene and methoxyphenyl components with the benzamide core.
Each step requires careful optimization to achieve high yields and purity of the final product.
Biological Activities and Potential Applications
Preliminary studies suggest that 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(3-methoxyphenyl)benzamide exhibits promising biological activities. The presence of the tetrahydrothiophene ring and methoxyphenyl group could enhance its interaction with biological targets, increasing its efficacy. Potential applications may include:
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Pharmaceuticals: As a candidate for drug development due to its potential interactions with biological systems.
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Biological Research: Useful in studying protein interactions and cellular processes.
Comparison with Similar Compounds
Several compounds exhibit structural similarities to 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(3-methoxyphenyl)benzamide, highlighting the diversity within this chemical class:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-cycloheptyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide | Cycloheptyl group, benzamide core | Diverse functional groups for potential biological interactions |
| 2-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid | Benzoic acid moiety linked to tetrahydrothiophene | Simpler structure without methoxy substitution |
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-(4-methylbenzyl)benzamide | Benzamide with methylbenzyl group | Different substitution pattern affecting biological properties |
These comparisons emphasize the unique combination of functionalities present in 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(3-methoxyphenyl)benzamide that may confer distinct biological activities and applications.
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